molecular formula C15H11F3N2O3 B605203 AF38469 CAS No. 1531634-31-7

AF38469

Katalognummer: B605203
CAS-Nummer: 1531634-31-7
Molekulargewicht: 324.26
InChI-Schlüssel: JWCUSQCZMQIBMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Die Synthese von AF38469 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Syntheseroute umfasst typischerweise:

Industrielle Produktionsverfahren für this compound würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um Skalierbarkeit, Kosteneffizienz und Einhaltung regulatorischer Standards zu gewährleisten.

Analyse Chemischer Reaktionen

AF38469 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Formen von this compound zu erhalten.

    Substitution: this compound kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen. .

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

AF38469 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Sortilin hemmt, einen Rezeptor, der an verschiedenen zellulären Prozessen beteiligt ist. Die Hemmung von Sortilin durch this compound verhindert die Bindung von Liganden wie Neurotensin und Progranulin und moduliert so nachgeschaltete Signalwege. Diese Hemmung kann zu einer reduzierten lysosomalen Dysfunktion bei neurodegenerativen Erkrankungen und einer verringerten Invasion und Metastasierung von Krebszellen bei Glioblastom führen .

Wirkmechanismus

AF38469 exerts its effects by inhibiting sortilin, a receptor involved in various cellular processes. The inhibition of sortilin by this compound prevents the binding of ligands such as neurotensin and progranulin, thereby modulating downstream signaling pathways. This inhibition can lead to reduced lysosomal dysfunction in neurodegenerative disorders and decreased cancer cell invasion and metastasis in glioblastoma .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Properties

Parameter AF38469 AF40431 (Predecessor) cpd541/cpd984 (Competitors)
Target Sortilin (IC50: 330 nM) Sortilin Sortilin (cpd541: C-terminal site; cpd984: N-terminal site)
Solubility High in DMSO Lower solubility Not reported
Oral Bioavailability Yes No No
BBB Permeability Hypothesized (high membrane permeability) Not tested Not tested
Therapeutic Areas GBM, breast cancer, hypercholesterolemia Preclinical studies only Neurotensin modulation

Key Advantages of this compound :

  • Superior pharmacokinetics : Orally bioavailable with low systemic clearance (4.8 L/h/kg in rats) and extended half-life (1.2 hours) .
  • Broad therapeutic scope : Demonstrated efficacy in both intracranial (GBM) and peripheral (breast cancer, cholesterol regulation) diseases .
  • Selectivity: No off-target activity against NTR1 or other receptors (e.g., δ-Opioid, PPARδ) .

Functional Comparison

Glioblastoma (GBM)

  • This compound : Inhibits GBM invasion and mesenchymal transition via GSK-3β/β-catenin/Twist pathway suppression. At 400 nM, it reduces U87 and A172 cell migration by 60–70% in vitro and extends survival in orthotopic mouse models (28.5 vs. 18.5 days control) .
  • AF40431: Limited data, but lower solubility restricts in vivo utility .

Breast Cancer

  • This compound: Blocks progranulin-induced cancer stem cell (CSC) propagation and metastasis. At 5–10 μg/mouse/day, it reduces lung metastasis by 80% in MDA-MB-231 xenografts .
  • cpd541/cpd984 : Modulate neurotensin binding but lack antitumor efficacy data .

Metabolic Disease

  • This compound : Reduces plasma cholesterol by 30% in Western diet-fed mice via inhibition of hepatic VLDL secretion, without hepatotoxicity .
  • Other Sortilin Inhibitors: No reported metabolic effects.

Research Findings

Antitumor Efficacy

Model Key Results Reference
GBM (Orthotopic Mice) This compound suppresses tumor growth (50% volume reduction) and improves survival
Breast Cancer (MDA-MB-231) This compound reduces CSC propagation and prevents skin ulceration in xenografts
Toxoplasma gondii This compound inhibits parasite invasion and replication (IC50: 1.5 μM)

Mechanism of Action

  • GSK-3β/β-catenin/Twist Pathway : this compound downregulates mesenchymal markers (N-cadherin, vimentin, MMP-9) and upregulates T-cadherin, reversing EMT-like transition .
  • Progranulin Inhibition : Blocks sortilin-mediated progranulin uptake, critical for breast cancer metastasis .

Biologische Aktivität

AF38469 is a small molecule inhibitor of sortilin, a member of the VPS10P family of sorting receptors, known for its role in various biological processes, including lysosomal function and cell signaling. This compound has garnered attention for its potential therapeutic applications in treating lysosomal storage disorders (LSDs) and glioblastoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for future therapeutic strategies.

This compound functions primarily by inhibiting sortilin, which has been implicated in several pathological processes:

  • Lysosomal Function : Sortilin plays a crucial role in lysosomal biogenesis and function. Inhibition of sortilin by this compound leads to enhanced lysosomal enzyme activity and improved lysosomal function across various LSD models, particularly in Batten disease. This is achieved through the activation of transcription factor EB (TFEB), which regulates lysosomal gene expression .
  • Cell Motility and Invasion : In glioblastoma (GBM) cells, this compound reduces cell motility and invasion by inhibiting epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. The compound achieves this by modulating pathways involving Glycogen synthase kinase 3 beta (GSK-3β) and β-catenin .

Lysosomal Storage Disorders

This compound has shown significant promise in preclinical studies focused on LSDs:

  • Improvement in Lysosomal Dysfunction : In mouse models of Batten disease, treatment with this compound resulted in reduced lysosomal storage material accumulation, enhanced enzyme activity (PPT1 and TPP1), and decreased neuroinflammation. Specifically, a study reported that this compound treatment completely rescued tremor phenotypes associated with CLN2 disease models .
  • Enzyme Activity Assays : The effects of this compound on enzyme activities were quantified, demonstrating significant increases in PPT1 and TPP1 enzyme levels across various genotypes. For instance, treatment with 40 nM this compound significantly increased PPT1 activity in multiple mutant MEF lines .

Glioblastoma

In the context of GBM:

  • Inhibition of Tumor Growth : this compound has been shown to significantly impair the migratory capabilities of GBM cell lines (U87 and A172) in wound-healing assays. Additionally, transwell assays indicated that this compound markedly reduced the invasive capacity of these cells .
  • In Vivo Efficacy : Animal studies involving orthotopic xenografts demonstrated that intraperitoneal administration of this compound led to reduced tumor sizes compared to control groups. MRI imaging confirmed these findings, indicating the compound's potential as an effective antitumor agent .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study FocusKey FindingsReference
Lysosomal Storage DisordersImproved lysosomal function; increased PPT1 and TPP1 activity; reduced neuroinflammation
GlioblastomaInhibited cell motility; reduced invasion; decreased tumor size in vivo
MechanismActivation of TFEB; inhibition of EMT via GSK-3β/β-catenin pathway

Case Study 1: Batten Disease Model

In a study involving CLN2 Batten disease mice treated with this compound, researchers observed a significant reduction in lysosomal dysfunction markers and neuroinflammatory responses. The treatment resulted in normalized enzyme activities comparable to wild-type controls, indicating the potential for this compound as a therapeutic option for LSDs.

Case Study 2: Glioblastoma Treatment

A preclinical trial using U87 GBM cells demonstrated that this compound treatment led to a marked decrease in cell invasion capabilities. Subsequent animal model studies revealed that mice treated with this compound exhibited smaller tumor volumes compared to controls, suggesting its efficacy as an antitumor agent.

Q & A

Basic Research Questions

Q. What is the primary molecular target of AF38469, and how does its inhibition alter cellular pathways?

this compound is a selective inhibitor of Sortilin (SORT1), a VPS10P domain receptor involved in protein trafficking and lysosomal regulation. It binds to Sortilin with an IC50 of 330 nM, disrupting interactions with ligands like progranulin (PGRN) and neurotensin . Inhibition of Sortilin reduces cellular invasiveness in glioma and breast cancer models by impairing ligand-mediated signaling pathways critical for metastasis .

Q. What experimental methods are used to validate Sortilin inhibition by this compound in vitro?

Key methodologies include:

  • Binding assays : X-ray crystallography (RCSB ID: 4N7E) confirms this compound occupies the neurotensin-binding pocket of Sortilin, validated by competitive binding studies .
  • Functional assays : Transwell invasion assays (e.g., in U87 glioma cells) quantify reduced cell migration upon this compound treatment (53% inhibition at 10 µM) .
  • Western blotting : Measures downstream effects, such as decreased ATAD3A (a mitochondrial protein) and gelsulin expression in prostate cancer cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cellular models?

Contradictions may arise due to:

  • Cell-specific Sortilin expression : MGMT-methylated glioblastoma (GBM) cells show higher Sortilin levels, correlating with this compound’s enhanced anti-invasive effects .
  • Ligand competition : Antibodies targeting distinct Sortilin epitopes (e.g., D-/D+ regions) do not inhibit this compound binding, suggesting spatial separation of functional domains .
  • Dosage optimization : In Toxoplasma studies, this compound’s IC50 varies (75–500 nM) depending on parasite strain and assay type .

Q. What methodologies assess this compound’s therapeutic potential in neurodegenerative lysosomal storage disorders?

  • Lysosomal gene profiling : RNA-seq identifies TFEB/TFE3 target upregulation (e.g., Ppt1, Tpp1) in this compound-treated cells .
  • Enzyme activity assays : Measure restored PPT1/TPP1 activity in Batten disease models (e.g., Cln3Δex7/8 MEFs) .
  • In vivo neuroinflammation markers : GFAP+ astrocytes and CD68+ microglia reduction in wild-type mice treated with low-dose this compound (3 µg/mL) .

Q. How should combination therapies involving this compound be designed to enhance efficacy?

  • Synergy testing : this compound sensitizes TMZ-resistant GBM cells (e.g., RKI1 line) when co-administered, reducing viability by 40% (p=0.0039) .
  • Dose-response matrices : Use factorial designs to optimize this compound/TMZ ratios while monitoring off-target effects (e.g., mitochondrial integrity via microscopy) .

Q. What strategies mitigate this compound’s variable pharmacokinetics in animal models?

  • Oral bioavailability optimization : Adjust dosing schedules (e.g., 3–78 µg/mL in drinking water) to balance brain penetration and plasma clearance .
  • Tissue-specific delivery : Nanoparticle encapsulation improves this compound accumulation in glioma xenografts, as shown in preclinical metastasis models .

Q. Methodological Considerations

Q. How can researchers validate this compound’s specificity across related GPCR targets?

  • Selectivity panels : CEREP profiling at 10 µM confirms no off-target activity on NTR1, GPR40, or opioid receptors .
  • CRISPR knockouts : Sortilin-deficient cells (e.g., SORT1−/− MEFs) eliminate this compound’s effects on lysosomal gene regulation .

Q. What in vivo models are most suitable for studying this compound’s anti-metastatic effects?

  • Orthotopic glioma models : U87MG cells implanted in murine brain recapitulate Sortilin-driven invasion, with this compound reducing tumor burden by 52% .
  • Breast cancer metastasis models : MDA-MB-231 xenografts show reduced lung colonization upon oral this compound administration .

Q. How should biomarkers be selected to monitor this compound’s efficacy in clinical translation?

  • Liquid biopsies : Plasma PGRN levels correlate with Sortilin inhibition in WD-fed mice .
  • Imaging biomarkers : PET tracers targeting Sortilin (e.g., 68Ga-DOTA-AF38469) quantify receptor occupancy in glioma .

Q. Data Interpretation and Limitations

Q. Why does this compound fail to inhibit GOLIM4 degradation despite Sortilin involvement?

this compound’s binding site on Sortilin does not overlap with regions interacting with GOLIM4 or Mn²⁺-induced degradation pathways. Full SORT1 knockout, rather than pharmacological inhibition, is required to abolish GOLIM4 effects .

Q. How to address this compound’s limited impact on cell viability in certain cancer subtypes?

Sortilin primarily regulates invasion/metastasis, not proliferation. Pair this compound with cytotoxic agents (e.g., TMZ) or target complementary pathways (e.g., EGFR in GBM) .

Eigenschaften

IUPAC Name

2-[(6-methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-8-3-2-4-12(19-8)20-13(21)10-6-5-9(15(16,17)18)7-11(10)14(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCUSQCZMQIBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.